Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

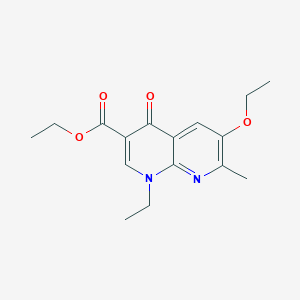

The compound Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 73101-82-3) is a substituted 1,8-naphthyridine derivative characterized by a 4-oxo-1,4-dihydroquinolone-like scaffold. Its molecular formula is C₁₇H₂₁N₂O₅, with substitutions at positions 1 (ethyl), 6 (ethoxy), 7 (methyl), and 3 (ethyl carboxylate). This compound is synthesized via bromination and subsequent coupling reactions, as outlined in protocols for analogous naphthyridines .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-18-9-12(16(20)22-7-3)14(19)11-8-13(21-6-2)10(4)17-15(11)18/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKDKGCAVBCIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)C)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, also known by its chemical formula and CAS number 73101-82-3, is a synthetic compound belonging to the class of 1,8-naphthyridines. This compound has garnered attention due to its diverse biological activities, which are critical for medicinal chemistry and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 73101-82-3 |

Biological Activities

The biological activities of this compound have been explored in various studies. The compound exhibits a broad spectrum of pharmacological effects:

1. Antimicrobial Activity

- Mechanism : Similar to other naphthyridine derivatives like nalidixic acid, this compound shows significant antibacterial properties against Gram-positive and Gram-negative bacteria. It operates by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and survival .

- Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

2. Antitumor Activity

- Mechanism : The compound has shown potential as an antitumor agent by inducing apoptosis in cancer cells. It may interfere with cell cycle regulation and promote the expression of pro-apoptotic factors .

- Research Findings : A study indicated that Ethyl 6-ethoxy derivatives exhibited cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells, with IC50 values in the low micromolar range .

3. Anti-inflammatory Effects

- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating chronic inflammatory diseases .

- Experimental Evidence : Animal models of inflammation showed reduced edema and pain response when treated with this naphthyridine derivative, indicating its efficacy in managing inflammation .

Synthesis Methods

The synthesis of this compound typically involves a multicomponent reaction (MCR) of substituted aromatic aldehydes with ethyl cyanoacetate and 2-amino derivatives under acidic or basic conditions. Microwave-assisted synthesis has been highlighted for its efficiency in producing this compound with high yields and reduced reaction times .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of naphthyridine, including ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, exhibit potent activity against a variety of bacterial pathogens. This includes effectiveness against strains that are resistant to conventional antibiotics, making it a candidate for further development as an antibiotic agent .

Antiparasitic Properties

Studies have highlighted the potential of naphthyridine derivatives in treating parasitic infections such as visceral leishmaniasis. The mode of action involves the sequestration of divalent metal cations, which is crucial for the antiparasitic efficacy observed in preclinical models . This mechanism underlines the importance of structural modifications to enhance pharmacokinetic profiles and reduce toxicity.

Synthetic Pathways

The synthesis of this compound can involve various methods, including domino reactions and other multi-step synthetic approaches. These methods allow for the incorporation of different functional groups that can enhance biological activity and selectivity .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the compound's efficacy. Modifications to the naphthyridine core structure have shown varying degrees of antimicrobial and antiparasitic activity. For instance, substituents at specific positions on the naphthyridine ring can significantly impact potency and solubility .

Comparative Studies

Comparative studies with other naphthyridine derivatives have provided insights into the optimization of pharmacological properties. For example, modifications that increase lipophilicity have been correlated with enhanced bioavailability and reduced toxicity . Such findings are crucial for guiding future research directions.

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The 1,8-naphthyridine core allows for diverse substitutions, which significantly alter physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity : The ethoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to fluoro (logP ~1.8 in ) or bromo (logP ~2.2 in ) analogs.

- Thermal Stability : Halogenated derivatives (e.g., ) exhibit higher boiling points (438°C) due to stronger intermolecular forces compared to ethoxy/methyl-substituted analogs (~350–400°C inferred) .

Research Findings and Data Tables

Q & A

Basic: What are the common synthetic routes for Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclization and substitution reactions. For example:

- Cyclization of intermediates : Ethyl 7-ethoxy-1-ethyl-6-nitro-1,8-naphthyridine derivatives can be reduced using Fe powder in acetic acid (85°C) to yield amino-substituted intermediates, followed by functionalization .

- Dowtherm-mediated cyclization : Pyridine precursors (e.g., 2-(2,2-diethoxycarbonylvinylamino)-6-fluoro-7-methylpyridine) undergo thermal cyclization in Dowtherm at elevated temperatures to form the naphthyridine core .

- Halogenation and substitution : Chloro or fluoro substituents at position 6 or 7 can be introduced via HNO₂/CuCl diazotization or direct halogenation under reflux conditions .

Advanced: How can substituent modifications at positions 6 and 7 influence the compound’s biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies on related 1,8-naphthyridines reveal:

- Position 6 : Electron-withdrawing groups (e.g., F, Cl) enhance stability and DNA gyrase inhibition in antibacterial analogs. Conversely, 6-amino groups improve solubility but may reduce potency .

- Position 7 : Methyl or ethoxy groups increase lipophilicity, enhancing membrane permeability. Substitution with piperazinyl or acetylpiperazinyl groups (e.g., ethyl 7-(4-acetylpiperazin-1-yl)- derivatives) improves antitumor activity by targeting topoisomerases .

- Method : Use regioselective coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution to systematically vary substituents .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C7, ethoxy at C6) .

- HRMS : Exact mass analysis (e.g., m/z 310.052063 for C₁₄H₁₂ClFN₂O₃ derivatives) validates molecular formula .

- Crystallography :

Advanced: How to resolve discrepancies in reaction yields when using different catalysts?

Methodological Answer:

Contradictions in yields (e.g., 70–95% for similar reactions) may arise from:

- Catalyst purity : Fe powder vs. ZnCl₂ in chlorination (e.g., 83% yield with ZnCl₂ vs. 70% without) .

- Solvent effects : Acetic acid vs. THF in cyclization—polar aprotic solvents may stabilize intermediates better .

- Mitigation : Conduct controlled experiments with standardized catalysts and solvent systems. Use DoE (Design of Experiments) to optimize parameters .

Advanced: What computational approaches are used to predict the compound’s reactivity and binding modes?

Methodological Answer:

- DFT calculations : Model electron density distribution to predict sites for electrophilic attack (e.g., C5/C7 positions) .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., DNA gyrase for antibacterial activity) .

- ADMET prediction : Software like SwissADME evaluates logP (e.g., 1.69 for C₁₄H₁₂ClFN₂O₃) to optimize pharmacokinetics .

Basic: How to optimize cyclization reactions during synthesis?

Methodological Answer:

- Temperature control : Use Dowtherm (a high-boiling solvent mixture) for uniform heating (e.g., 80% yield at 150°C) .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type cyclization, achieving 81% yield in CH₂Cl₂ .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Advanced: What strategies exist for improving crystallinity for X-ray diffraction studies?

Methodological Answer:

- Solvent recrystallization : Use ethanol/water mixtures to grow single crystals. Avoid DMSO due to high viscosity .

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability .

- SHELX refinement : Adjust thermal parameters and hydrogen-bond constraints during refinement to resolve disorder .

Advanced: How to analyze the impact of electron-withdrawing groups on the compound’s stability?

Methodological Answer:

- Accelerated stability testing : Expose derivatives (e.g., trifluoromethyl at C7) to heat/humidity and monitor degradation via HPLC .

- Kinetic studies : Compare hydrolysis rates of esters (e.g., ethoxy vs. chloro) in buffered solutions (pH 1–13) .

- DFT analysis : Calculate bond dissociation energies (BDEs) to identify labile substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.